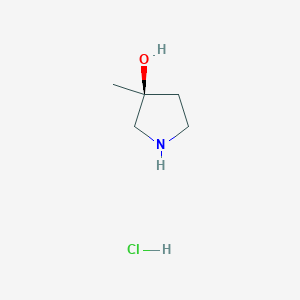
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
Descripción general
Descripción
“3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H21ClN2 . It has a molecular weight of 228.76 . This compound is provided by Sigma-Aldrich and BLD Pharm for research use only .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” include its molecular weight (228.76) and molecular formula (C12H21ClN2) . Other specific properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research has been conducted on similar compounds, focusing on their synthesis and molecular structure elucidation. For instance, the heterocyclization of certain epoxy compounds with amino-pyridines has led to the formation of complex heterocyclic compounds, with their structures confirmed by X-ray crystallography (Guseinov et al., 2006).
Organometallic Chemistry
In the realm of organometallic chemistry, aminopyridines have been used to synthesize low-valent chromium methyl complexes, showcasing the versatility of these compounds in forming complex metal-organic frameworks (Noor et al., 2015).
Crystal Engineering
The field of crystal engineering has also seen applications of related compounds, where multicomponent crystals are constructed from organic acids and N-heterocycles, revealing insights into hydrogen bonding and molecular packing modes (Zong et al., 2016).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives, which share structural similarities, has been conducted to understand their effectiveness and mechanism of action, demonstrating the potential industrial applications of these compounds (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4;/h5-7,10H,8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKJVLMPIXVAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)









![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

